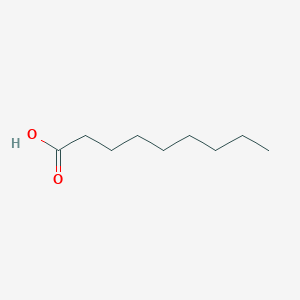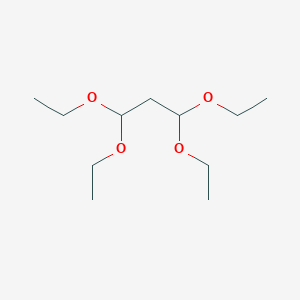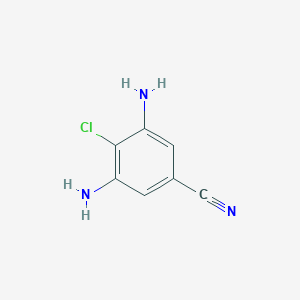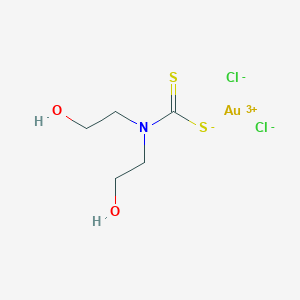
Hedcdg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hedcdg is a chemical compound that has garnered interest in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of hedcdg is not fully understood. However, researchers believe that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Hedcdg has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression.
Effets Biochimiques Et Physiologiques
Hedcdg has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Hedcdg has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Hedcdg has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, hedcdg has low toxicity, making it safe for use in animal studies. However, the compound's mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for hedcdg research. One area of interest is the compound's potential as a therapeutic agent for various diseases. Researchers are also interested in investigating the compound's mechanism of action and identifying the signaling pathways that hedcdg modulates. Additionally, there is interest in developing new synthetic methods for hedcdg that are more efficient and cost-effective.
Conclusion
Hedcdg is a chemical compound that has potential as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and antioxidant properties and to improve cognitive function and memory in animal models. While the compound's mechanism of action is not fully understood, researchers are actively investigating its effects and potential therapeutic applications.
Méthodes De Synthèse
Hedcdg is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. However, the process has been optimized, and the yield of hedcdg is now high.
Applications De Recherche Scientifique
Hedcdg has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated the compound's ability to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Hedcdg has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
119251-62-6 |
|---|---|
Nom du produit |
Hedcdg |
Formule moléculaire |
C5H10AuCl2NO2S2 |
Poids moléculaire |
448.1 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)carbamodithioate;gold(3+);dichloride |
InChI |
InChI=1S/C5H11NO2S2.Au.2ClH/c7-3-1-6(2-4-8)5(9)10;;;/h7-8H,1-4H2,(H,9,10);;2*1H/q;+3;;/p-3 |
Clé InChI |
MTUTVRYHGMUPNK-UHFFFAOYSA-K |
SMILES |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
SMILES canonique |
C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |
Synonymes |
(N,N-bis(2-hydroxyethyl)dithiocarbamato-S,S')dichlorogold(III) HEDCDG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



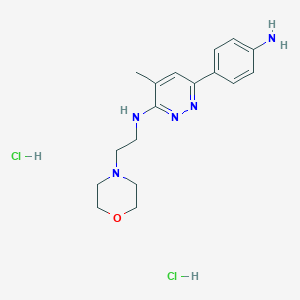
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
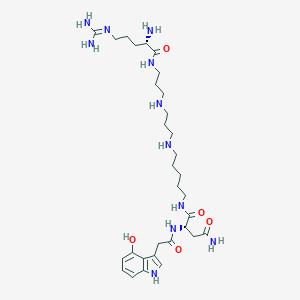
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
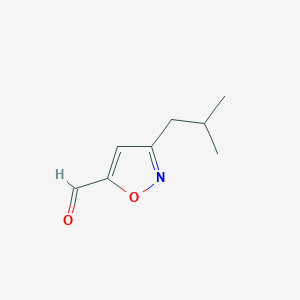
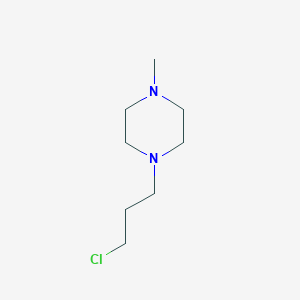
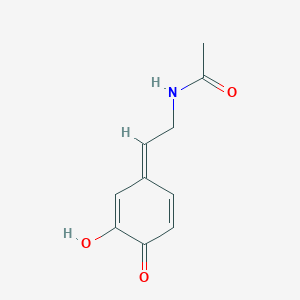
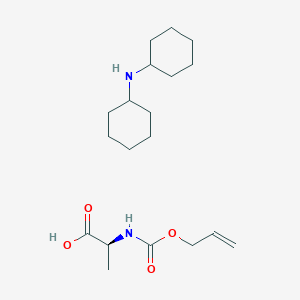
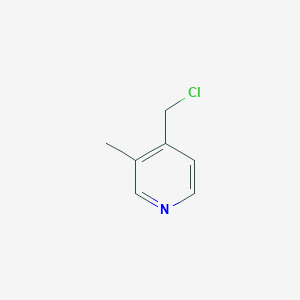
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)
